molecular formula C11H9FN6O B11489658 5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole

5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole

Cat. No.: B11489658
M. Wt: 260.23 g/mol
InChI Key: SETWBWXZNZOCNP-UHFFFAOYSA-N
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Description

2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a 1,2,3,4-tetrazole ring, which is often used in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole and oxadiazole rings.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield different oxidation states of the tetrazole and oxadiazole rings.

Scientific Research Applications

2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with 1,3,4-oxadiazole and tetrazole rings, such as:

Uniqueness

The uniqueness of 2-{[5-(3-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-5-methyl-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C11H9FN6O

Molecular Weight

260.23 g/mol

IUPAC Name

2-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H9FN6O/c1-7-13-14-10(19-7)6-18-16-11(15-17-18)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3

InChI Key

SETWBWXZNZOCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2N=C(N=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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